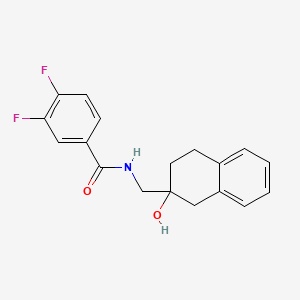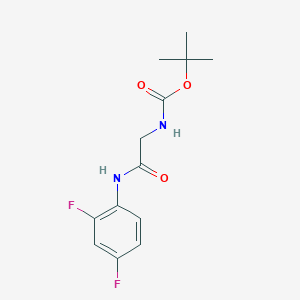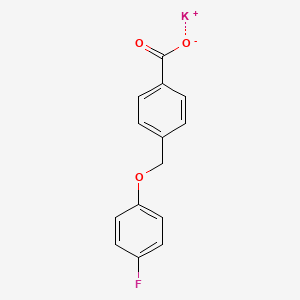![molecular formula C22H20N6O2 B2802754 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921560-42-1](/img/structure/B2802754.png)
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound characterized by a highly structured arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its triazolopyrimidine structure confers unique properties and potential applications in various scientific fields. The compound is distinguished by the presence of dimethyl and phenethyl groups attached to the core triazolo-purine moiety, enhancing its chemical reactivity and interaction potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically begins with the preparation of intermediate compounds through condensation reactions involving substituted anilines and aldehydes
Step 1: : Initial cyclization of aniline derivatives with carbonyl compounds under acidic conditions to form the triazolo-purine core.
Step 2: : Alkylation of the intermediate with methyl and phenethyl groups using agents like methyl iodide and benzyl chloride under basic conditions.
Step 3: : Purification of the final product through recrystallization or chromatographic techniques.
Industrial Production Methods
The industrial-scale production of this compound often employs high-throughput synthesis platforms and continuous flow reactors to enhance yield and purity. Key considerations in industrial synthesis include the optimization of reaction times, temperatures, and reagent concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylated derivatives.
Reduction: : Catalytic hydrogenation in the presence of palladium on carbon, resulting in the saturation of aromatic rings.
Substitution: : Nucleophilic substitution reactions with halogenated compounds under basic conditions, yielding substituted triazolopyrimidines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Carboxylated triazolopyrimidines.
Reduction: : Saturated triazolopyrimidines.
Substitution: : Variously substituted triazolopyrimidine derivatives.
科学的研究の応用
The applications of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione span multiple scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of complex heterocyclic compounds, facilitating the development of novel materials and catalysts.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and molecular pathways, providing insights into cellular processes.
Medicine: : Investigated for its potential as a pharmacological agent due to its ability to modulate specific protein targets, showing promise in the treatment of neurological disorders.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials with applications in electronics and nanotechnology.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors, modulating their activity. Key pathways involved include:
Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate interaction and subsequent catalytic activity.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.
類似化合物との比較
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be compared with similar compounds such as:
5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine: : Similar core structure but lacks the phenethyl group, resulting in different interaction properties.
9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: : Lacks the dimethyl substitutions, affecting its chemical reactivity and biological activity.
特性
IUPAC Name |
1,3-dimethyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-25-19-17(20(29)26(2)22(25)30)27(14-13-15-9-5-3-6-10-15)21-24-23-18(28(19)21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVDSQNKUUWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)

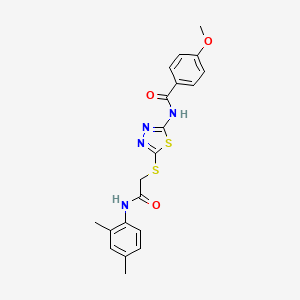
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)
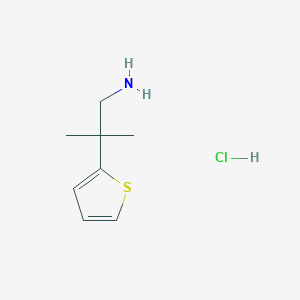
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2802679.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)
![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2802683.png)
![3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2802686.png)

